4-(4-Trifluoromethoxybenzyl)piperidine
Description
4-(4-Trifluoromethoxybenzyl)piperidine (C₁₂H₁₄F₃NO) is a piperidine derivative featuring a trifluoromethoxybenzyl substituent. Its IUPAC name is 4-[4-(trifluoromethoxy)phenyl]piperidine, and it is recognized by synonyms such as 1-(piperidin-4-yl)-4-(trifluoromethoxy)benzene . The compound has a molecular weight of 257.24 g/mol and a purity of 95% in commercial preparations . The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability, making it a key candidate in pharmaceutical research, particularly for drug discovery targeting neurological and metabolic disorders .
Properties
IUPAC Name |
4-[[4-(trifluoromethoxy)phenyl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)18-12-3-1-10(2-4-12)9-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRXKFUYYZOXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Trifluoromethoxybenzyl)piperidine typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Trifluoromethoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the trifluoromethoxy group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl or piperidine moieties .
Scientific Research Applications
4-(4-Trifluoromethoxybenzyl)piperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethoxybenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Functional Differences
The biological and physicochemical properties of piperidine derivatives are heavily influenced by their substituents. Below is a comparative analysis of 4-(4-Trifluoromethoxybenzyl)piperidine with analogous compounds:
Table 1: Key Properties of this compound and Related Compounds
*Note: The Aceperone precursor includes a fluorobenzoyl group attached via a propyl chain, differing in backbone structure .
Impact of Substituents on Pharmacological Properties
- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The -OCF₃ group in this compound increases lipophilicity (logP ~2.8) compared to -OCH₃ (logP ~1.5), promoting better blood-brain barrier penetration . However, -OCH₃ derivatives exhibit higher solubility in polar solvents .
- Fluorophenyl vs. Benzyl: Fluorophenyl substituents (e.g., in 4-(4-Fluorophenyl)-4-Hydroxy Piperidine) introduce electronegativity, improving binding to aromatic receptors, while benzyl groups (e.g., 4-Benzylpiperidine) are associated with anesthetic activity due to structural mimicry of traditional anesthetics .
- Hydroxy (-OH) Addition: The hydroxy group in 4-(4-Fluorophenyl)-4-Hydroxy Piperidine enhances hydrogen bonding, increasing solubility but reducing metabolic stability compared to the trifluoromethoxy analog .
Biological Activity
4-(4-Trifluoromethoxybenzyl)piperidine is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C13H15F3N2O3
- Molecular Weight : 304.27 g/mol
- CAS Number : 681482-50-8
This compound features a piperidine ring substituted with a trifluoromethoxybenzyl group, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperidine in the presence of a base such as triethylamine. This synthetic route can be scaled up using continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to enhance yield and purity .
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, studies on structurally similar compounds have shown their effectiveness against various strains of Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MICs) ranging from 0.5 to over 512 µg/mL .
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Compound A | 0.5 | Very Strong |
| Compound B | 2 | Strong |
| This compound | TBD | TBD |
The biological activity of this compound may involve interactions with specific molecular targets within cells. The trifluoromethoxy group enhances binding affinity to various receptors, potentially influencing dopaminergic and serotonergic pathways .
- Dopamine Receptor Interaction : Similar compounds have shown interaction with the human dopamine receptor D2, affecting dopaminergic signaling pathways.
- Antimycobacterial Activity : The compound's structure suggests it may inhibit the growth of M. tuberculosis, although specific data on this compound's MIC is still pending.
Case Studies
- Antituberculosis Activity : A study evaluated several piperidinothiosemicarbazone derivatives against M. tuberculosis, showing that structural modifications significantly influenced their activity levels. The findings suggest that similar modifications in this compound could yield potent antimycobacterial agents .
- Dopaminergic Effects : Another study highlighted the importance of piperidine derivatives in modulating neurotransmitter transporters, particularly the serotonin transporter (SERT). Compounds structurally akin to this compound demonstrated varying affinities for SERT and dopamine transporters (DAT), indicating potential therapeutic applications in neuropsychiatric disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
